

# Spectroscopic Profile of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid

**Cat. No.:** B052198

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-(methoxymethyl)pyridine-2,3-dicarboxylic acid**, a key intermediate in the synthesis of various agrochemicals. Due to the limited availability of direct experimental spectra for this specific dicarboxylic acid, this document compiles predicted data, typical values for its functional groups, and comparative data from its dimethyl ester derivative to offer a robust analytical profile.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **5-(methoxymethyl)pyridine-2,3-dicarboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: Direct experimental NMR data for **5-(methoxymethyl)pyridine-2,3-dicarboxylic acid** is not readily available in the public domain. The following table is based on predicted values and data from analogous structures.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data

Assignment	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm)	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)	Notes
Pyridine-H4	~8.0 - 8.5	~135 - 140	
Pyridine-H6	~8.5 - 9.0	~150 - 155	
-CH <sub>2</sub> -	~4.5 - 5.0	~70 - 75	
-OCH <sub>3</sub>	~3.3 - 3.6	~55 - 60	For the related dimethyl ester, methoxymethyl protons are noted to appear in the $\delta$ 3.3-3.5 ppm range[1].
Pyridine-C2	-	~165 - 170	Carboxylic acid carbonyl
Pyridine-C3	-	~165 - 170	Carboxylic acid carbonyl
Pyridine-C4	-	~125 - 130	
Pyridine-C5	-	~155 - 160	
Pyridine-C6	-	~145 - 150	
-COOH	~10.0 - 13.0 (broad)	~165 - 175	Signal can be broad and may exchange with D <sub>2</sub> O.

## Infrared (IR) Spectroscopy Data

Table 2: Characteristic IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	Stretching	2500-3300	Broad, Strong
C-H (Aromatic)	Stretching	3000-3100	Medium
C-H (Aliphatic)	Stretching	2850-3000	Medium
C=O (Carboxylic Acid)	Stretching	1680-1720	Strong
C=C, C=N (Pyridine Ring)	Stretching	1550-1610	Medium-Strong
C-O (Ether)	Stretching	1050-1150	Strong
O-H (Carboxylic Acid)	Bending	910-950	Broad, Medium

Note: For the dimethyl ester derivative, a characteristic ester C=O stretch is expected around 1740 cm<sup>-1</sup>[1].

## Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

Adduct	Calculated m/z
[M+H] <sup>+</sup>	212.05535
[M+Na] <sup>+</sup>	234.03729
[M-H] <sup>-</sup>	210.04079
[M+NH <sub>4</sub> ] <sup>+</sup>	229.08189
[M+K] <sup>+</sup>	250.01123

Data sourced from predicted values on PubChem for C<sub>9</sub>H<sub>9</sub>NO<sub>5</sub>[2].

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-(methoxymethyl)pyridine-2,3-dicarboxylic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O with a pH adjustment, or MeOD). The choice of solvent is critical to ensure the solubility of the compound and to avoid exchange of the carboxylic acid protons if they are of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Tune and match the probe for the <sup>1</sup>H frequency.
  - Acquire a standard one-dimensional <sup>1</sup>H spectrum using a 90° pulse.
  - Optimize acquisition parameters such as spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are sufficient for a sample of this concentration.
- <sup>13</sup>C NMR Acquisition:
  - Tune and match the probe for the <sup>13</sup>C frequency.
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or the internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
  - Place the sample in the spectrometer and record the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

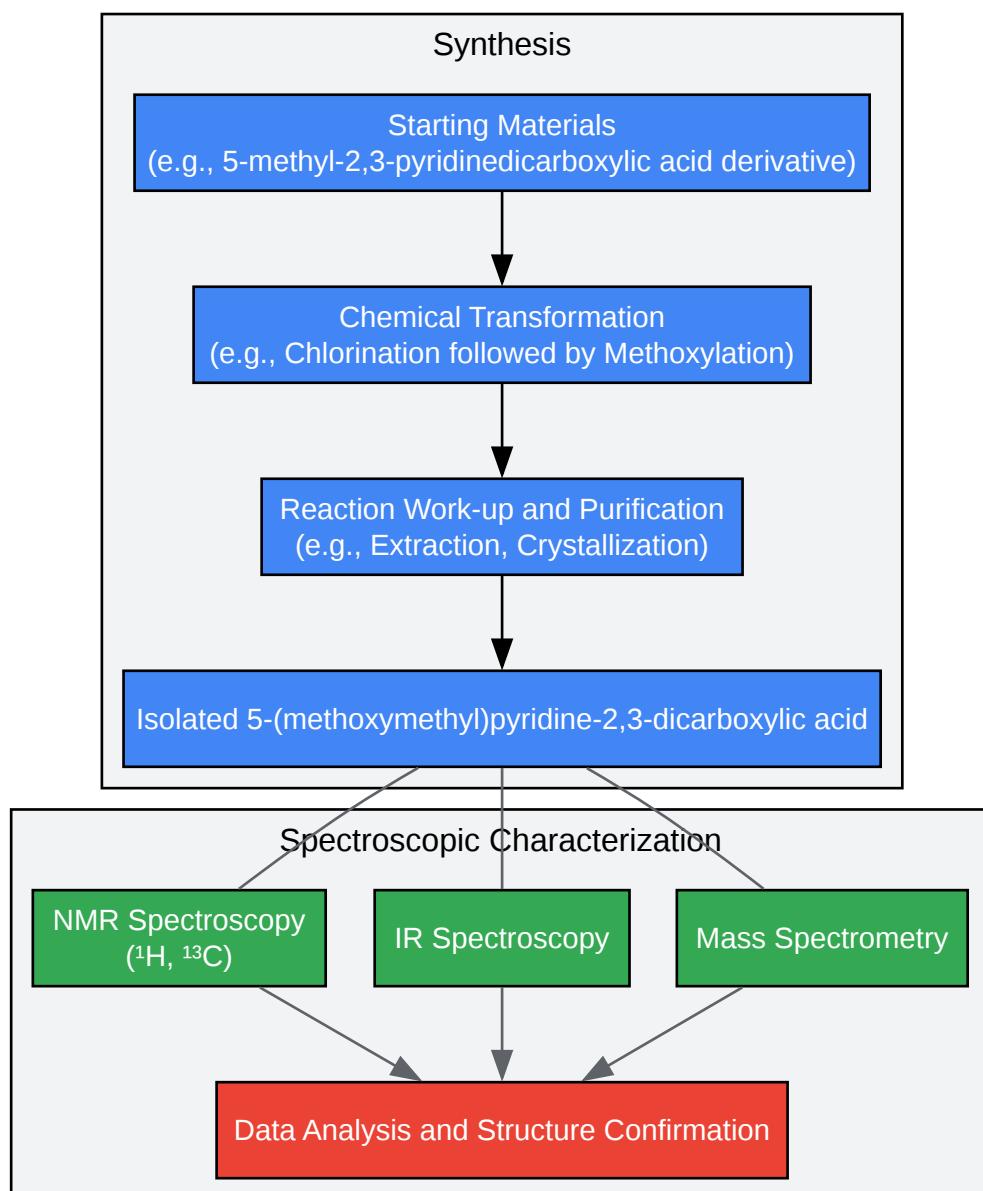
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100  $\mu\text{g/mL}$ ) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
- Data Acquisition:

- Infuse the sample solution directly into the ESI source at a constant flow rate.
- Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the molecule of interest.
- Acquire spectra in both positive and negative ion modes to observe different adducts.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any other significant adducts or fragments.

## Visualizations

## Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of **5-(methoxymethyl)pyridine-2,3-dicarboxylic acid**.



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## References

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